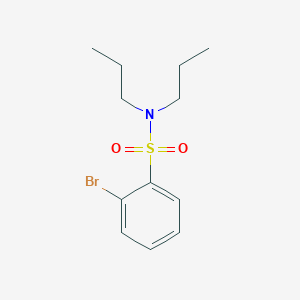

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

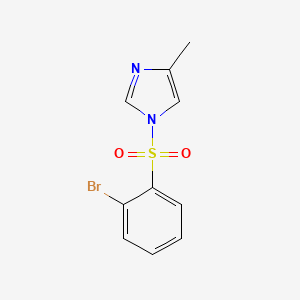

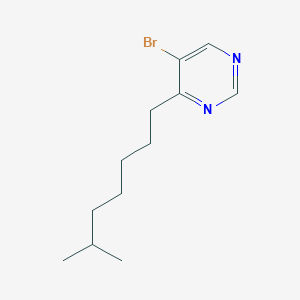

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, or 3,5-BDO, is an important heterocyclic compound that has a wide range of applications in scientific research. It is a five-membered ring structure with two nitrogen atoms, two oxygen atoms, and one carbon atom. It is a highly versatile compound that can be used in a variety of synthetic reactions, and it is also used in the study of the mechanism of action of various biological molecules. In

Scientific Research Applications

Neutron Capture Therapy

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: may be explored as a potential boron-carrier for neutron capture therapy (NCT) . NCT is a targeted cancer treatment that relies on the accumulation of boron in tumor cells followed by irradiation with low-energy thermal neutrons, causing selective cell destruction. The stability of boron carriers like oxadiazoles in physiological conditions is crucial for their effectiveness in NCT.

Drug Delivery Systems

The compound’s structure suggests it could be useful in drug delivery systems . Its boronic ester components are known to have applications in creating prodrugs that release active agents in response to specific biological stimuli, such as changes in pH levels or the presence of particular enzymes.

Pharmacological Research

In pharmacology, derivatives of oxadiazole are often investigated for their therapeutic potential . The unique structure of 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole could be the basis for developing new medications, particularly those that might benefit from the compound’s potential stability in aqueous environments.

Organic Synthesis

This compound could serve as a precursor or intermediate in organic synthesis processes . Its halogenated aromatic rings are potential sites for further chemical reactions, which can be exploited to synthesize a wide range of complex organic molecules.

Biochemical Research

In biochemistry, the compound’s interaction with various enzymes and substrates could be studied to understand its role in biological systems . This can provide insights into the design of enzyme inhibitors or activators based on the oxadiazole ring structure.

properties

IUPAC Name |

3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJONQGCEQKHBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650342 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

CAS RN |

1000339-26-3 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)